



Application Notes and Protocols for Glutaminase-IN-4 in Cell Culture

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Compound of Interest		
Compound Name:	Glutaminase-IN-4	
Cat. No.:	B15579254	Get Quote

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Introduction

Glutaminase-IN-4 is a potent, allosteric inhibitor of kidney-type glutaminase (GLS1), a critical enzyme in cancer cell metabolism.[1][2] Many cancer cells exhibit a strong dependence on glutamine for energy production and the synthesis of essential macromolecules, a phenomenon often referred to as "glutamine addiction".[3][4] Glutaminase catalyzes the conversion of glutamine to glutamate, the first and rate-limiting step in glutaminolysis.[5] Inhibition of GLS1 can disrupt the tricarboxylic acid (TCA) cycle, impair redox homeostasis, and induce apoptosis in cancer cells, making it a promising target for cancer therapy.[6][7] Glutaminase-IN-4, also identified as compound 2a in scientific literature, offers a valuable tool for investigating the role of glutamine metabolism in cancer and for preclinical drug development.[1][2]

These application notes provide detailed protocols for the use of **Glutaminase-IN-4** in cell culture, including methods for assessing its effects on cell viability, apoptosis, protein signaling, and metabolic function.

Biochemical and Cellular Activity

Glutaminase-IN-4 is a selective inhibitor of GLS1. Its inhibitory activity has been characterized both biochemically and in cellular assays.

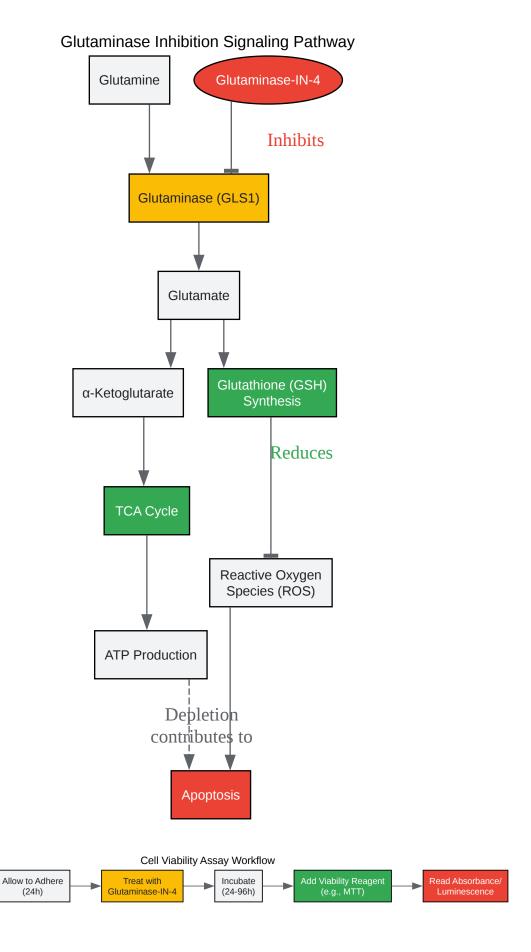


Parameter	Value	Cell Line <i>l</i> Condition	Reference
IC50	2.3 μΜ	Recombinant human kidney-type glutaminase	[2]
GI50	0.794 μΜ	NCI-H1703 (Human lung carcinoma)	MedChemExpress Datasheet

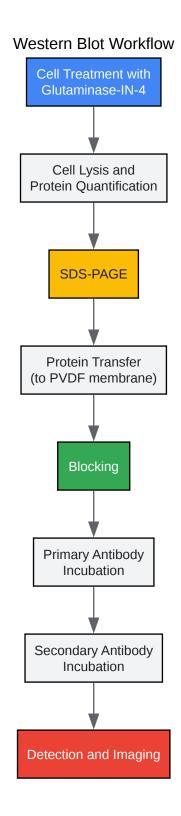
Signaling Pathway of Glutaminase Inhibition

Inhibition of glutaminase by **Glutaminase-IN-4** has significant downstream effects on cellular signaling and metabolism. By blocking the conversion of glutamine to glutamate, the inhibitor reduces the influx of carbon into the TCA cycle, leading to decreased ATP production and an accumulation of reactive oxygen species (ROS) due to impaired glutathione (GSH) synthesis. This cellular stress can lead to the induction of apoptosis.









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